

# AR-M 1000390: A Comparative Guide for Delta-Opioid Agonism Research

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## Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AR-M 1000390** with other established delta-opioid ( $\delta$ -opioid) receptor agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate reference compound for their studies on the delta-opioid system.

## Introduction to AR-M 1000390

**AR-M 1000390** is a non-peptidic, selective delta-opioid receptor agonist.<sup>[1][2]</sup> It is structurally derived from SNC80, another well-characterized delta-opioid agonist.<sup>[1]</sup> A key pharmacological distinction of **AR-M 1000390** is its characteristic as a low-internalizing agonist, meaning it does not significantly promote the internalization of the delta-opioid receptor upon binding.<sup>[1][3]</sup> This property contrasts with high-internalizing agonists like SNC80 and has implications for receptor desensitization and the duration of signaling.<sup>[1][3]</sup>

## Comparative Pharmacological Data

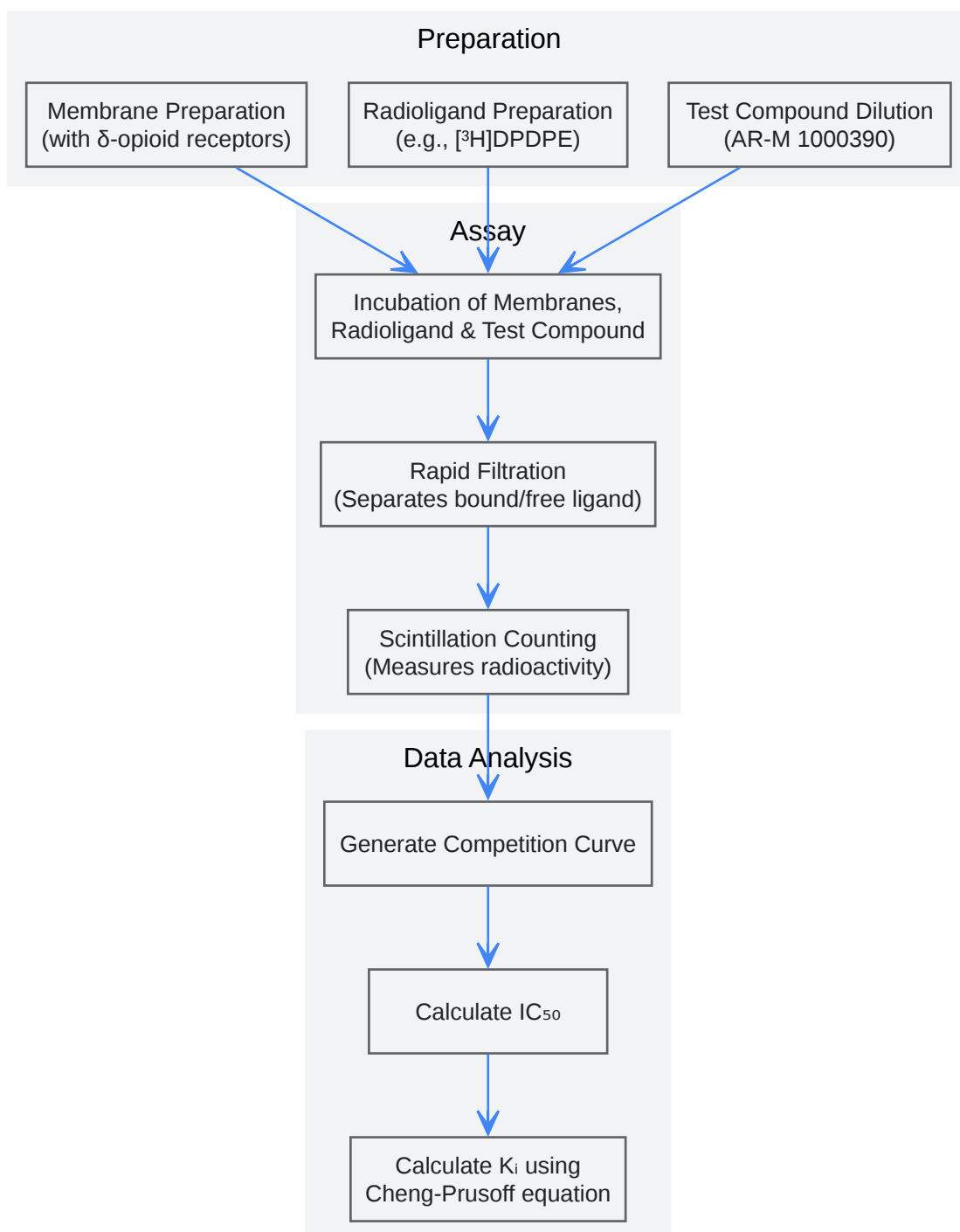
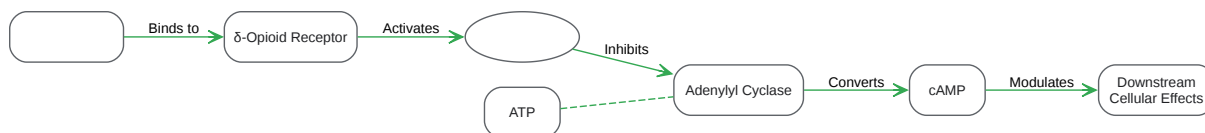
The following table summarizes the in vitro pharmacological data for **AR-M 1000390** and two commonly used reference delta-opioid agonists, SNC80 and [D-Ala<sup>2</sup>, D-Leu<sup>5</sup>]-enkephalin (DADLE). It is important to note that reported values for **AR-M 1000390**'s binding affinity and potency vary across different studies, which may be attributable to different experimental conditions, such as the cell lines and radioligands used.

Compound	Binding Affinity (K <sub>i</sub> , nM)	Binding Affinity (IC <sub>50</sub> , nM)	Potency (EC <sub>50</sub> , nM)	Efficacy (E <sub>max</sub> )	Receptor Selectivity (δ vs. μ/κ)
AR-M 1000390	106 ± 34[1][4]	0.87 ± 0.23[5]	111 ± 31 (cAMP)[1][4] 7.2 ± 0.9[2]	Full agonist (cAMP)[1]	High δ-selectivity (IC <sub>50</sub> μ = 3800 nM, κ = 7470 nM)[2][5]
SNC80	9.4[4]	-	9.2 (cAMP) 52.8 ± 27.8 (GTPγS)[4]	Full agonist[6]	High δ-selectivity
DADLE	1.2 (δ) 1.3 (μ)	-	1.8 (GTPγS)	-	Moderate δ/μ activity[7]

## Signaling Pathways and Experimental Workflows

### Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by an agonist like **AR-M 1000390** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the cellular effects of delta-opioid agonists.



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